molecular formula C25H23NO5 B2718969 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid CAS No. 284492-01-9

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid

Cat. No.: B2718969
CAS No.: 284492-01-9
M. Wt: 417.461
InChI Key: SOJXDPVBOJLSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc-protected amino acid derivative featuring a 3-methoxyphenyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature . The 3-methoxyphenyl moiety introduces electron-donating properties, influencing the compound’s electronic environment, solubility, and reactivity. It is primarily utilized in medicinal chemistry as a building block for peptides and small-molecule drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXDPVBOJLSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-Phe(3-Ome)-OH, is a compound widely used in peptide synthesis due to its protective fluorenylmethoxycarbonyl (Fmoc) group. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C25H23NO5
  • Molecular Weight : 417.45 g/mol
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid
  • CAS Number : 501015-29-8

The Fmoc group serves as a protective moiety that stabilizes the amino group during chemical reactions, allowing for selective modifications. The methoxyphenyl group enhances the compound's solubility and may influence its interaction with biological targets such as enzymes and receptors. This structural configuration is critical for its application in solid-phase peptide synthesis (SPPS), where it facilitates the formation of peptide bonds by undergoing deprotection reactions under basic conditions.

Enzyme Inhibition

Compounds with similar frameworks have demonstrated enzyme inhibition properties. The interaction of Fmoc-Phe(3-Ome)-OH with specific enzymes could be investigated using techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and inhibition kinetics.

Case Studies

  • Peptide Synthesis Applications : In a study focusing on peptide synthesis, Fmoc-Phe(3-Ome)-OH was utilized to create peptides with enhanced stability and bioactivity. The study highlighted the importance of the Fmoc group in protecting the amino acid during synthesis, resulting in higher yields and purities of the final products.
  • Therapeutic Potential : Research exploring the therapeutic implications of related compounds has suggested anti-inflammatory and anticancer properties. For instance, compounds derived from methoxyphenylalanine have been associated with reduced tumor growth in animal models.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialPotential efficacy against bacterial strains
Enzyme InhibitionPossible inhibition of specific enzymes
Peptide SynthesisEnhanced yield and stability in peptide formation
Therapeutic PotentialAnti-inflammatory and anticancer effects reported

Scientific Research Applications

Biological Activities

The compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against various bacterial strains. Its structural features allow it to disrupt bacterial membranes or inhibit critical enzymes necessary for bacterial survival .
  • Inhibition of PD-L1
    • A significant application is its potential to inhibit programmed cell death protein 1 ligand 1 (PD-L1) . This inhibition can enhance the immune response against tumors, making it a candidate for cancer immunotherapy .
  • Antitumor Activity
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells, contributing to its antitumor effects. The fluorenyl moiety is often associated with anticancer activities .
  • Enzyme Inhibition
    • The compound may modulate specific metabolic pathways by inhibiting enzymes involved in these processes. This property is crucial for developing targeted therapies .

Synthesis and Modification

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid typically involves several key steps:

  • Formation of the Fluorenyl Group : This step enhances the stability and lipophilicity of the compound.
  • Introduction of Functional Groups : Various functional groups are introduced to modify biological activity.
  • Purification : High-purity compounds are essential for reliable biological testing.

The flexibility in synthesis allows researchers to tailor the compound for specific applications, enhancing its efficacy and safety profiles.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against gram-positive bacteria. The results indicated substantial inhibitory effects, suggesting its potential use as an antimicrobial agent in clinical settings .

Research on PD-L1 Inhibition

In vitro studies demonstrated that this compound significantly reduced PD-L1 expression on tumor cells. This reduction led to increased T-cell activation and proliferation, highlighting its potential role in cancer immunotherapy .

Summary of Biological Activities

ActivityMechanismPotential Application
PD-L1 InhibitionEnhances immune response against tumorsCancer therapy
Antimicrobial PropertiesDisrupts bacterial membranesInfection treatment
Antitumor ActivityInduces apoptosis in cancer cellsOncology
Enzyme InhibitionModulates metabolic pathwaysDrug development

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound : 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid 3-OCH₃ (meta) C₂₅H₂₃NO₅ 401.45* Moderate polarity due to methoxy group; used in peptide synthesis requiring aromatic motifs .
3-(2-Fluorophenyl) analog 2-F (ortho) C₂₄H₂₀FNO₄ 405.42 Electron-withdrawing fluorine enhances stability; potential for fluorinated drug candidates .
3-(4-Nitrophenyl) analog 4-NO₂ (para) C₂₄H₂₀N₂O₆ 432.43 Strong electron-withdrawing nitro group increases acidity; used in nitroaromatic drug design .
3-(3-Hydroxyphenyl) analog 3-OH (meta) C₂₄H₂₁NO₅ 403.43 Polar hydroxyl group improves aqueous solubility; applicable in hydrophilic peptide chains .
3-[4-(Trifluoromethyl)phenyl] analog 4-CF₃ (para) C₂₅H₂₀F₃NO₄ 455.43 Lipophilic CF₃ group enhances membrane permeability; common in CNS-targeting therapeutics .
3-(2-Nitrophenyl) analog 2-NO₂ (ortho) C₂₄H₂₀N₂O₆ 432.43 Ortho nitro group induces steric hindrance; impacts coupling efficiency in SPPS .
3-Phenyl analog (unsubstituted) H (phenyl) C₂₄H₂₁NO₄ 387.43 Baseline hydrophobic properties; standard for non-polar amino acid residues .

*Molecular weight calculated based on analogous structures.

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., 3-OCH₃) : The methoxy group in the target compound donates electrons via resonance, reducing the electrophilicity of the aromatic ring. This may slow down electrophilic substitution reactions compared to electron-withdrawing analogs like nitro derivatives .
  • Electron-Withdrawing Groups (e.g., 4-NO₂, 2-F): These groups increase the acidity of the amino proton and stabilize intermediates during deprotection. For instance, the 4-nitrophenyl analog (pKa ~5.5) is more acidic than the target compound (pKa ~7.2) .

Q & A

Q. What are the key synthetic strategies for preparing 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid, and how are reaction conditions optimized?

Answer: The synthesis typically involves three stages:

Amino Protection : The Fmoc group is introduced to protect the amino functionality using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

Coupling Reaction : The 3-methoxyphenylpropanoic acid moiety is coupled to the protected amino group via carbodiimide-mediated activation (e.g., DCC or EDC) with HOBt (hydroxybenzotriazole) to suppress racemization. Solvent polarity (e.g., DMF) and temperature (0–4°C) are critical for yield optimization .

Deprotection : Acidic conditions (e.g., 20% piperidine in DMF) remove the Fmoc group post-synthesis.

Q. Optimization Metrics :

  • Temperature : Lower temperatures (0–4°C) minimize side reactions during coupling.
  • pH : Maintain pH 8–9 during Fmoc protection to avoid premature deprotection.
  • Solvent : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction efficiency .

Q. Which purification methods are most effective for isolating this compound, and how is purity validated?

Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:1) separates impurities based on polarity .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals by exploiting differential solubility .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>95%) and resolve enantiomeric impurities .

Q. Validation :

  • NMR : 1^1H and 13^{13}C NMR verify structural integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, methoxy singlet at δ 3.8 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]+^+: ~458.5 g/mol) .

Q. How is the compound characterized structurally and functionally in academic research?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the (R)- or (S)-configuration at the chiral center .
  • Circular Dichroism (CD) : Detects enantiomeric purity by analyzing Cotton effects at 220–250 nm .
  • FT-IR : Identifies key functional groups (e.g., Fmoc carbonyl stretch at ~1700 cm1^{-1}, carboxylic acid O-H stretch at ~2500 cm1^{-1}) .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

Answer: The Fmoc group serves as a temporary protecting group for the amino terminus, enabling sequential peptide elongation. The 3-methoxyphenyl moiety enhances steric shielding, reducing aggregation during SPPS. Deprotection with piperidine ensures selective removal without disrupting acid-labile side chains .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Answer:

Condition Stability Reference
Aqueous pH 7.4 Stable for 24 hours at 25°C; degradation accelerates at pH < 3 or > 10
Dry State Stable for >2 years at -20°C in inert atmosphere (N2_2 or Ar)
Light Exposure Photodegradation observed under UV light; store in amber vials

Advanced Research Questions

Q. How does enantiomeric purity impact the compound’s biological activity, and what analytical methods ensure chiral fidelity?

Answer: Enantiomeric impurities (>5%) can drastically alter binding affinity to biological targets (e.g., enzymes or receptors).

  • Chiral HPLC : Uses cellulose-based columns (Chiralpak IC) with hexane:isopropanol (85:15) to resolve (R)- and (S)-enantiomers .
  • Kinetic Resolution : Enzymatic assays (e.g., lipase-mediated hydrolysis) quantify enantiomeric excess (ee) .

Q. What methodologies are used to study interactions between this compound and biological macromolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD_D: 106^{-6}–109^{-9} M) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations : Predicts binding modes using force fields (AMBER) and docking software (AutoDock Vina) .

Q. How do structural modifications (e.g., substituent changes) influence its pharmacological profile?

Answer:

Modification Impact on Activity Reference
Fluorine Substituent ↑ Metabolic stability (e.g., 3,5-difluoro analog)
Methoxy Position 3-Methoxy enhances lipophilicity vs. 4-methoxy (↑ solubility)
Fmoc Replacement Boc groups reduce steric hindrance but decrease SPPS compatibility

Q. What strategies optimize coupling efficiency in peptide synthesis using this compound?

Answer:

  • Coupling Reagents : HATU/DIPEA in DMF achieves >90% efficiency vs. DCC/HOBt (75–85%) .
  • Microwave Assistance : Reduces reaction time (5–10 min vs. 2 hours) at 50°C with 20% higher yield .
  • Solvent Screening : DMF/THF (1:1) balances solubility and activation kinetics .

Q. How do comparative studies with structural analogs inform its application in drug discovery?

Answer:

  • Fluorophenyl Analogs : Improve blood-brain barrier penetration (e.g., 4-fluorophenyl derivative) .
  • Naphthalene-Substituted Analogs : Enhance π-π stacking with aromatic residues in enzyme active sites .
  • Thiophene Derivatives : Increase metabolic resistance but reduce aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.